molecular formula C26H21N7O B11678264 1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11678264
M. Wt: 447.5 g/mol
InChI Key: JFIAYZDAWAEUOS-WPWMEQJKSA-N
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Description

1-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a triazine ring and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves multiple steps. One common method includes the reaction of 4,6-diamino-1,3,5-triazine with phenylamine to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with hydrazine to form the hydrazone derivative. Finally, the hydrazone is condensed with 2-hydroxy-1-naphthaldehyde under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the triazine ring or the naphthol moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine-substituted triazines.

Scientific Research Applications

1-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthol moiety may also play a role in binding to biological molecules, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE: Shares the triazine core but lacks the naphthol moiety.

    2-HYDROXY-1-NAPHTHALDEHYDE: Contains the naphthol structure but lacks the triazine ring.

    PHENYLHYDRAZINE: Similar hydrazine functionality but different overall structure.

Uniqueness

1-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is unique due to its combination of a triazine ring and a naphthol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H21N7O

Molecular Weight

447.5 g/mol

IUPAC Name

1-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C26H21N7O/c34-23-16-15-18-9-7-8-14-21(18)22(23)17-27-33-26-31-24(28-19-10-3-1-4-11-19)30-25(32-26)29-20-12-5-2-6-13-20/h1-17,34H,(H3,28,29,30,31,32,33)/b27-17+

InChI Key

JFIAYZDAWAEUOS-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC=C5

Origin of Product

United States

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